molecular formula C13H14O3 B15242634 3-Oxo-1-phenylcyclohexanecarboxylic acid

3-Oxo-1-phenylcyclohexanecarboxylic acid

Katalognummer: B15242634
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: JEEIFEOHNCABLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-1-phenylcyclohexanecarboxylic acid is a cyclic keto acid with a phenyl group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclohexanecarboxylic acid typically involves the reaction of phenylacetic acid with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Oxo-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Oxo-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group can form hydrogen bonds with active sites, influencing the activity of enzymes and altering biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylcyclohexanecarboxylic acid: Similar structure but lacks the keto group.

    3-Oxo-1-phenylcyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring instead of cyclohexane.

Uniqueness

3-Oxo-1-phenylcyclohexanecarboxylic acid is unique due to its combination of a keto group and a phenyl-substituted cyclohexane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

3-oxo-1-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-11-7-4-8-13(9-11,12(15)16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16)

InChI-Schlüssel

JEEIFEOHNCABLL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)CC(C1)(C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.